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Compound of Interest

Compound Name:
1-Boc-3-Hydroxymethyl-5-

methylindole

Cat. No.: B1520516 Get Quote

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole: Properties,

Synthesis, and Applications

Introduction
In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands

out as a "privileged" structure, forming the core of numerous natural products and synthetic

pharmaceuticals.[1] Its unique electronic properties and versatile functionalization potential

make it a cornerstone for medicinal chemists. This guide focuses on a specific, highly valuable

derivative: 1-Boc-3-Hydroxymethyl-5-methylindole. This compound is a trifunctional building

block, incorporating a protective group, a reactive functional group, and a modified indole core,

making it an essential intermediate in the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, scientists, and drug

development professionals. It provides a comprehensive overview of the molecule's core

properties, explores a logical synthetic pathway with mechanistic insights, and details its

application in synthetic workflows, thereby highlighting its significance in the field.

Physicochemical and Structural Properties
The foundational characteristics of a chemical reagent are critical for its effective use in

synthesis. 1-Boc-3-Hydroxymethyl-5-methylindole is characterized by a precise molecular

formula and weight, which are fundamental for stoichiometric calculations in reaction planning.
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Property Value Source

Molecular Formula C₁₅H₁₉NO₃ [2][3]

Molecular Weight 261.32 g/mol [2]

CAS Number 914349-03-4 [2][3]

Typical Purity ≥95% [3]

Physical Form
No data available, likely a solid

or oil
[2]

Molecular Structure Visualization
The structure features a 5-methyl substituted indole ring where the nitrogen atom is protected

by a tert-butoxycarbonyl (Boc) group. A hydroxymethyl (-CH₂OH) group is attached at the 3-

position, a common site for functionalization in indole chemistry.

Caption: Molecular structure of 1-Boc-3-Hydroxymethyl-5-methylindole.

Synthetic Strategy and Mechanistic Considerations
The synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole involves a logical sequence of

protection and functionalization steps, starting from a commercially available indole precursor.

The choice of each step is dictated by the need for high selectivity and yield.

Proposed Synthetic Workflow
A plausible and efficient synthesis route starts from 5-methylindole. The workflow prioritizes the

protection of the indole nitrogen to prevent side reactions and to direct subsequent

functionalization.

5-Methylindole
Step 1: Boc Protection

(Boc)₂O, Base (e.g., DMAP, TEA)
Solvent: THF or DCM

1-Boc-5-methylindole
Step 2: Vilsmeier-Haack Formylation

POCl₃, DMF
Forms 3-formyl derivative

1-Boc-3-formyl-5-methylindole
Step 3: Selective Reduction

Reducing Agent (e.g., NaBH₄)
Solvent: Methanol or Ethanol

1-Boc-3-Hydroxymethyl-5-methylindole
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Caption: Proposed synthetic workflow for 1-Boc-3-Hydroxymethyl-5-methylindole.

Causality Behind Experimental Choices
Boc Protection (Step 1): The indole N-H proton is acidic and the nitrogen is nucleophilic.

Protecting it with an electron-withdrawing Boc group serves two primary purposes. First, it

prevents the nitrogen from participating in undesired side reactions in subsequent steps.

Second, it enhances the nucleophilicity of the C3 position, facilitating electrophilic

substitution at that site, which is crucial for the next step. Di-tert-butyl dicarbonate ((Boc)₂O)

is the standard reagent for this transformation due to its high reactivity and the stability of the

resulting carbamate.

Vilsmeier-Haack Formylation (Step 2): This classic reaction is a reliable method for

introducing a formyl group (-CHO) at the C3 position of an electron-rich heterocycle like a

Boc-protected indole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react

in situ to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile.

The C3 position of the indole attacks this electrophile, and subsequent hydrolysis yields the

3-formyl derivative. This step is highly regioselective for the C3 position.

Selective Reduction (Step 3): The final step is the reduction of the aldehyde (formyl group) to

a primary alcohol (hydroxymethyl group). Sodium borohydride (NaBH₄) is the ideal reagent

for this transformation. It is a mild reducing agent that selectively reduces aldehydes and

ketones without affecting the Boc protecting group or the aromatic indole core. The reaction

is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to

protonate the resulting alkoxide intermediate.

Applications in Research and Drug Development
The utility of 1-Boc-3-Hydroxymethyl-5-methylindole lies in its role as a versatile

intermediate.[4] The three distinct functional handles—the Boc-protected nitrogen, the C3-

hydroxymethyl group, and the C5-methylated aromatic ring—can be manipulated selectively to

build molecular complexity.

Boc Group: This protecting group can be easily removed under acidic conditions (e.g.,

trifluoroacetic acid) to reveal the N-H group, allowing for N-alkylation, N-arylation, or other

modifications at a later stage of the synthesis.
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Hydroxymethyl Group: The primary alcohol at C3 is a key functional group. It can be:

Oxidized to an aldehyde or carboxylic acid for use in reductive amination or amide

coupling reactions.

Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic

substitution, introducing a wide variety of other functionalities.

Used in ether synthesis or esterification.

Indole Core: The indole nucleus itself is a common pharmacophore in drugs targeting central

nervous system disorders, cancer, and inflammatory conditions.[1][5] The C5-methyl group

can influence the molecule's lipophilicity and metabolic stability, providing a point of

modulation for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
To illustrate the application of this building block, the following protocol describes a hypothetical

subsequent synthetic step: converting the hydroxymethyl group to a bromomethyl group,

followed by its use in a coupling reaction. This workflow is central to constructing more complex

molecules used in drug discovery.[6]

Workflow: Synthesis of a C3-Substituted Indole
Derivative

1-Boc-3-Hydroxymethyl-
5-methylindole

Step A: Bromination
PBr₃ or CBr₄/PPh₃

Solvent: DCM

1-Boc-3-Bromomethyl-
5-methylindole

Step B: C-C Bond Formation
(e.g., Reaction with a nucleophile

like sodium cyanide)

1-Boc-3-Cyanomethyl-
5-methylindole

Click to download full resolution via product page

Caption: Example workflow for the functionalization of the hydroxymethyl group.

Step-by-Step Methodology: Bromination
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Objective: To convert the C3-hydroxymethyl group to a C3-bromomethyl group, creating a

reactive electrophile for subsequent nucleophilic substitution.

Materials:

1-Boc-3-Hydroxymethyl-5-methylindole (1.0 eq)

Carbon tetrabromide (CBr₄) (1.5 eq)

Triphenylphosphine (PPh₃) (1.5 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for elution

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), add 1-Boc-3-Hydroxymethyl-5-methylindole (1.0 eq) and dissolve it in anhydrous

DCM.

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the

exothermicity of the reaction with triphenylphosphine.

Reagent Addition: Add carbon tetrabromide (1.5 eq) to the solution, followed by the portion-

wise addition of triphenylphosphine (1.5 eq). The order of addition helps to manage the

reaction rate and minimize side products.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
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starting material is consumed (typically 1-3 hours).

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the

mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure.

Chromatography: Purify the crude residue by flash column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes to isolate the pure 1-Boc-3-bromomethyl-5-

methylindole.

Self-Validating System: The success of each step is validated through standard analytical

techniques. TLC is used for real-time monitoring, while purification via chromatography ensures

the isolation of the desired product. The final structure and purity would be confirmed by ¹H

NMR, ¹³C NMR, and mass spectrometry.

Conclusion
1-Boc-3-Hydroxymethyl-5-methylindole is more than just a chemical compound; it is a

strategically designed building block that offers synthetic chemists a high degree of control and

flexibility. Its defined physicochemical properties, coupled with a logical synthetic pathway,

make it a reliable intermediate. The presence of three distinct, selectively addressable

functional handles provides a robust platform for the rapid generation of diverse molecular

libraries, accelerating the hit-to-lead optimization process in modern drug discovery.

Understanding the technical nuances of this reagent, from its synthesis to its application, is key

to unlocking its full potential in the creation of novel therapeutics and complex organic

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.mdpi.com/journal/molecules/special_issues/LPIVG9S6G0
https://www.mdpi.com/journal/molecules/special_issues/LPIVG9S6G0
https://cymitquimica.com/products/10-F076621/1-boc-3-hydroxymethyl-5-methylindole/
https://www.calpaclab.com/1-boc-3-hydroxymethyl-5-methylindole-min-95-1-gram/ala-b188183-1g
https://www.bocsci.com/resources/applications-of-pharmaceutical-intermediates-in-drug-development-from-lab-to-industry.html
https://www.nbinno.com/article/pharmaceutical-intermediates/role-s-1-boc-3-hydroxymethylpiperazine-drug-discovery-jt
https://www.bocsci.com/resources/application-of-organic-synthesis-in-new-drug-discovery.html
https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-molecular-weight-and-formula
https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-molecular-weight-and-formula
https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-molecular-weight-and-formula
https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1520516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

